molecular formula C25H24BrN5O B2359780 (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone CAS No. 1171183-12-2

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone

Cat. No.: B2359780
CAS No.: 1171183-12-2
M. Wt: 490.405
InChI Key: RHISGZOCBWDYPE-UHFFFAOYSA-N
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Description

The compound (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a pyridine . It’s worth noting that benzimidazole derivatives have been studied for their potential anticancer properties .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized using various methods. For instance, a series of benzimidazole linked sulfonamide derivatives were designed and synthesized according to the structure of well-established V600EBRAF inhibitors . Another study mentioned the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties, which led to a marked enhancement of the aqueous solubility .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole moiety is a five-membered heterocyclic ring that contains two nitrogen atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Apoptosis Induction and Tubulin Polymerization Inhibition : A study by Manasa et al. (2020) demonstrated that certain derivatives, including benzyl-piperazin-1-yl methanone, induce apoptosis in cancer cells and inhibit tubulin polymerization. This suggests potential for anticancer applications.

  • Antimicrobial Activity : Research by Patel et al. (2011) indicates that derivatives of benzyl-piperazin-1-yl methanone exhibit antimicrobial activity. This highlights its potential use in combating bacterial and fungal infections.

Tuberculosis and Mycobacterial Infections

  • Anti-mycobacterial Chemotypes : A study by Pancholia et al. (2016) identified benzyl-piperazin-1-yl methanone scaffolds as new chemotypes effective against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis.

Antidiabetic Applications

  • Influence on Glucose Homeostasis : Research by Le Bihan et al. (1999) found that certain piperazine derivatives, including benzyl derivatives, show promise as antidiabetic compounds, potentially influencing glucose homeostasis.

Anti-Inflammatory Applications

  • Anti-Inflammatory Agents : A study by Patel et al. (2019) revealed that benzyl-piperazin-1-yl methanone derivatives exhibit anti-inflammatory properties, suggesting their use in treating inflammation-related conditions.

Neurological Applications

  • Anticonvulsant Agents : Research conducted by Malik and Khan (2014) demonstrated that certain piperazin-1-yl methanone derivatives exhibit anticonvulsant activities, indicating potential use in treating seizure disorders.

Additional Applications

  • Tubulin Polymerization Inhibition and Antiproliferative Activity : A study by Mullagiri et al. (2018) highlights the potential of benzyl-piperazin-1-yl methanone conjugates in inhibiting tubulin polymerization and exhibiting antiproliferative activity against various cancer cell lines.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by benzimidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and improving its solubility .

Properties

IUPAC Name

[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHISGZOCBWDYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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